molecular formula C15H24O6Ru B8737295 Pentane-2,4-dione;ruthenium

Pentane-2,4-dione;ruthenium

Cat. No. B8737295
M. Wt: 401.4 g/mol
InChI Key: GNHBILLJFGEMKL-UHFFFAOYSA-N
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Patent
US07002032B2

Procedure details

A ruthenium trichloride hydrate was placed in a separable flask of 5 L in volume so as to contain 80.15 g of ruthenium. To the flask, further 3,500 mL of water and 297.5 g of 2,4-pentanedione were added and refluxed in the air for 2 hours. To the resultant solution, 330 g of sodium acid carbonate was added and refluxed for another 2 hours. From the obtained reaction solution, the organic phase was extracted, vaporized, and dried to obtain 285.3 g of tris(2,4-pentanedionato)ruthenium as a red crystal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
80.15 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
330 g
Type
reactant
Reaction Step Three
Quantity
297.5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.[Ru:2](Cl)(Cl)Cl.[Ru].[CH3:7][C:8](=[O:13])[CH2:9][C:10](=[O:12])[CH3:11].C([O-])(O)=O.[Na+]>O>[CH3:11][C:10]([CH2:9][C:8]([CH3:7])=[O:13])=[O:12].[CH3:11][C:10]([CH2:9][C:8]([CH3:7])=[O:13])=[O:12].[CH3:11][C:10]([CH2:9][C:8]([CH3:7])=[O:13])=[O:12].[Ru:2] |f:0.1,4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.[Ru](Cl)(Cl)Cl
Step Two
Name
Quantity
80.15 g
Type
reactant
Smiles
[Ru]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
330 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Four
Name
Quantity
297.5 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed in the air for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for another 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
From the obtained reaction solution
EXTRACTION
Type
EXTRACTION
Details
the organic phase was extracted
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Ru]
Measurements
Type Value Analysis
AMOUNT: MASS 285.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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